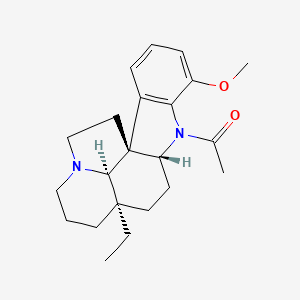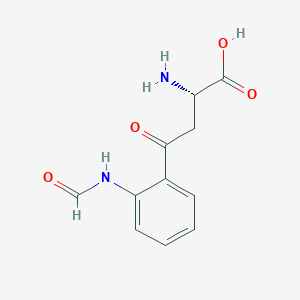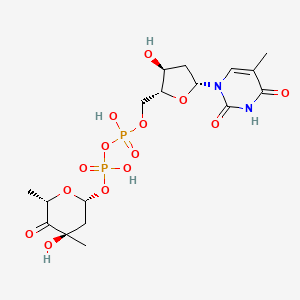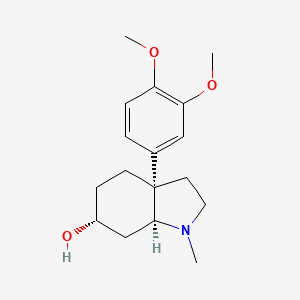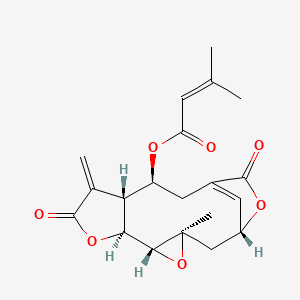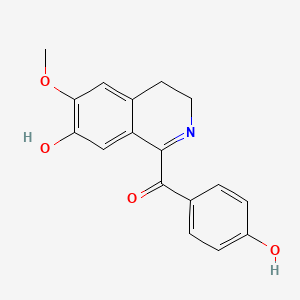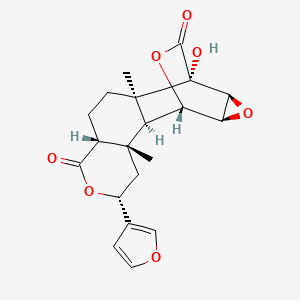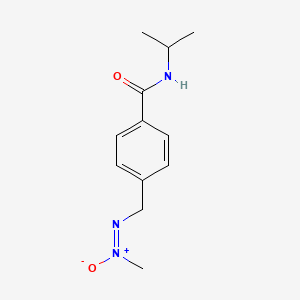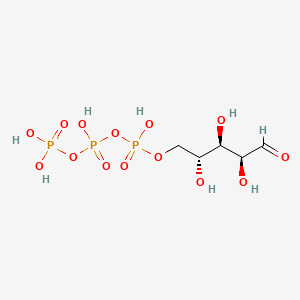
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE is a complex organic compound with the molecular formula C24H25BrN4O4 and a molecular weight of 513.395 g/mol . This compound is notable for its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a nitrophenyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromine atom is added via bromination. The hydroxy group is introduced through a hydroxylation reaction, and the nitrophenyl group is attached using a nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, while the bromine atom and hydroxy group can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-5-bromo-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 3-benzyl-5-bromo-2-hydroxy-N-(2-methoxyphenyl)benzamide
- 3-benzyl-5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
115815-30-0 |
|---|---|
Molecular Formula |
C24H25BrN4O4 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide;piperazine |
InChI |
InChI=1S/C20H15BrN2O4.C4H10N2/c21-15-11-14(10-13-4-2-1-3-5-13)19(24)18(12-15)20(25)22-16-6-8-17(9-7-16)23(26)27;1-2-6-4-3-5-1/h1-9,11-12,24H,10H2,(H,22,25);5-6H,1-4H2 |
InChI Key |
JRLFASDFMLAABK-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
115815-30-0 |
Synonyms |
2-hydroxy-5-bromdiphenylmethane-3-carboxylate 4-nitroanilide VUFB 15269 VUFB-15269 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


